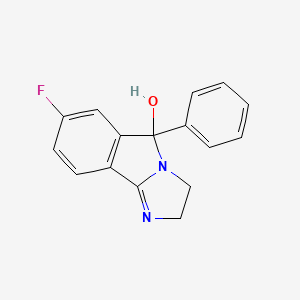![molecular formula C15H21NO4 B15292704 Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid) is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is characterized by the presence of a paraben amide group, which may impart unique properties compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Paraben Amide involves the reaction of pregabalin with 4-hydroxybenzoic acid under specific conditions. The process typically includes:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with 4-Hydroxybenzoic Acid: The dissolved pregabalin is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Pregabalin Paraben Amide with high purity.
Industrial Production Methods
Industrial production methods for Pregabalin Paraben Amide would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Pregabalin Paraben Amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an anticonvulsant or analgesic, similar to pregabalin.
Industry: Use in the formulation of pharmaceuticals and possibly in the development of new materials.
作用機序
The mechanism of action of Pregabalin Paraben Amide is likely similar to that of pregabalin. It may bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and pain transmission.
類似化合物との比較
Similar Compounds
Pregabalin: The parent compound, used primarily for neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with a similar mechanism of action.
Phenibut: A GABA analog with anxiolytic and nootropic effects.
Uniqueness
Pregabalin Paraben Amide’s uniqueness lies in its paraben amide group, which may confer different pharmacokinetic properties, such as improved bioavailability or altered metabolic pathways, compared to pregabalin.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
(3S)-3-[[(4-hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(2)7-11(8-14(18)19)9-16-15(20)12-3-5-13(17)6-4-12/h3-6,10-11,17H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
NCCOIPIBJNNLDC-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
正規SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


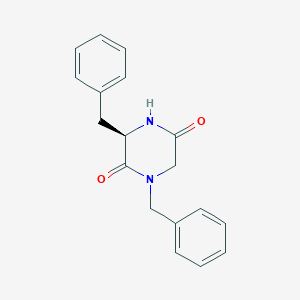
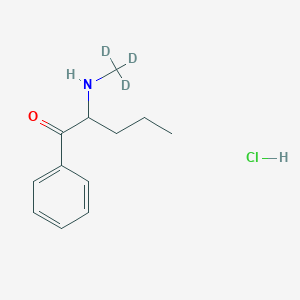

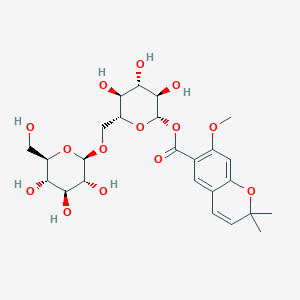
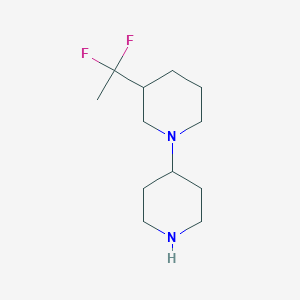
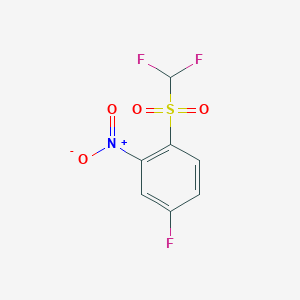
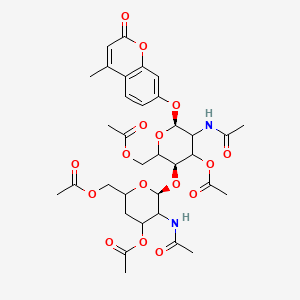

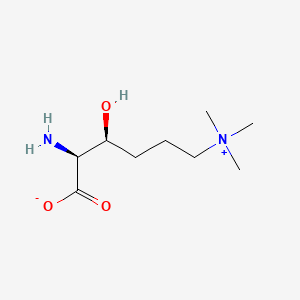
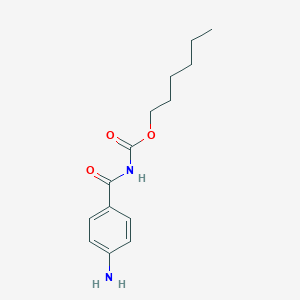
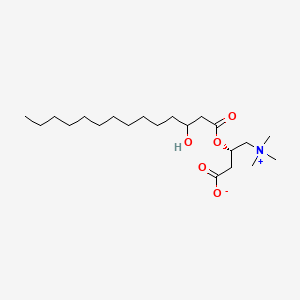
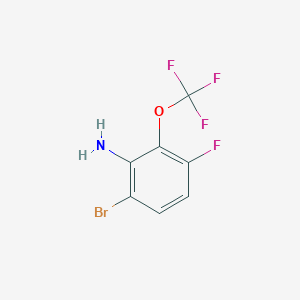
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
